Cas no 61854-64-6 (8-Quinolinamine, 6-fluoro-2-methyl-)
8-Quinolinamine, 6-fluoro-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 8-Quinolinamine, 6-fluoro-2-methyl-
- 6-fluoro-2-methylquinolin-8-amine
- SCHEMBL14486003
- AKOS006317056
- 61854-64-6
- DTXSID20491436
-
- Inchi: 1S/C10H9FN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3
- InChI Key: PFFKMHDCTZLCHU-UHFFFAOYSA-N
- SMILES: FC1C=C(C2C(C=1)=CC=C(C)N=2)N
Computed Properties
- Exact Mass: 176.07507
- Monoisotopic Mass: 176.07497646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.91
8-Quinolinamine, 6-fluoro-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661417-1g |
6-Fluoro-2-methylquinolin-8-amine |
61854-64-6 | 98% | 1g |
¥9506.00 | 2024-05-06 |
8-Quinolinamine, 6-fluoro-2-methyl- Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
Additional information on 8-Quinolinamine, 6-fluoro-2-methyl-
8-Quinolinamine, 6-fluoro-2-methyl- (CAS No. 61854-64-6): A Comprehensive Overview
8-Quinolinamine, 6-fluoro-2-methyl- (CAS No. 61854-64-6) is a structurally unique organic compound belonging to the quinolinamine family. This compound has garnered significant attention in recent years due to its versatile applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. The molecule's structure, characterized by a quinoline ring with a fluoro substituent at the 6-position and a methyl group at the 2-position, along with an amine group at the 8-position, endows it with distinctive chemical properties and reactivity.
The synthesis of 8-Quinolinamine, 6-fluoro-2-methyl- involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, ensuring higher yields and better purity. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel route involving a tandem coupling reaction followed by selective fluorination. This approach not only streamlined the synthesis but also highlighted the compound's potential as an intermediate in drug discovery.
One of the most notable applications of 8-Quinolinamine, 6-fluoro-2-methyl- is in the field of medicinal chemistry. The compound serves as a valuable building block for constructing bioactive molecules with potential therapeutic applications. Researchers have explored its role in designing inhibitors for various enzymes, including kinases and proteases. A recent study in *Nature Communications* reported that derivatives of this compound exhibited potent inhibitory activity against a specific kinase involved in cancer progression, paving the way for further preclinical studies.
In addition to its pharmacological applications, 8-Quinolinamine, 6-fluoro-2-methyl-* has found utility in materials science. Its ability to form stable coordination complexes with metal ions has made it a promising candidate for designing metallopolymers and catalysts. A team of scientists from the University of California recently utilized this compound to develop a novel catalyst system for olefin polymerization, demonstrating superior activity compared to traditional catalysts.
The electronic properties of 8-Quinolinamine, 6-fluoro-2-methyl-* also make it an attractive candidate for applications in optoelectronics. Studies have shown that its conjugated π-system enables efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. A research group at Cambridge University reported that incorporating this compound into OLED structures significantly improved device efficiency and stability.
From an analytical perspective, 8-Quinolinamine, 6-fluoro-2-methyl-* has been employed as a chelating agent in complexometric titrations and sensor development. Its ability to selectively bind metal ions has led to its use in environmental monitoring systems for detecting heavy metals such as lead and mercury. Recent innovations in sensor technology have leveraged this property to create portable devices with high sensitivity and selectivity.
Despite its numerous applications, the handling and storage of 8-Quinolinamine, 6-fluoro-2-methyl-* require careful consideration due to its sensitivity to moisture and light. Researchers have developed novel encapsulation techniques to enhance its stability under ambient conditions. These advancements have significantly improved its shelf life and usability in industrial settings.
In conclusion, 8-Quinolinamine, 6-fluoro-2-methyl-* (CAS No. 61854-64-) is a multifaceted compound with immense potential across diverse scientific domains. Its unique chemical structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key player in advancing modern chemistry and materials science.
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